2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid
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Overview
Description
2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid can be achieved through a continuous-flow method. This process is metal-free and involves the efficient construction of the triazole ring under flow conditions. The method is atom-economical, highly selective, and environmentally benign due to the avoidance of chromatography and isolation steps . Compared to earlier batch routes, higher yields are achieved in a flow reactor, and a highly energetic intermediate can be controlled and handled safely .
Chemical Reactions Analysis
2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Biological Research: It serves as a tool for studying biological processes and pathways involving triazole derivatives.
Mechanism of Action
The mechanism of action of 2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid can be compared with other triazole derivatives, such as:
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound has a similar triazole ring but differs in its side chain structure.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with different biological activities and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H16N4O3 |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-[2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]propanoic acid |
InChI |
InChI=1S/C10H16N4O3/c1-6(10(15)16)14-3-4-17-8(5-14)9-11-7(2)12-13-9/h6,8H,3-5H2,1-2H3,(H,15,16)(H,11,12,13) |
InChI Key |
WGKYWGLVGWXAKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C2CN(CCO2)C(C)C(=O)O |
Origin of Product |
United States |
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